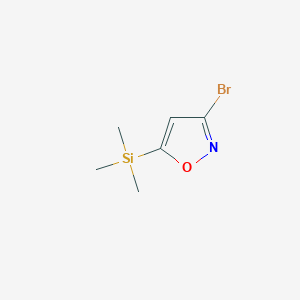
2,4-dichloro-1-(prop-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(prop-1-en-2-yl)benzene (DCBP) is an aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. DCBP is a compound with a unique structure that makes it useful in a variety of applications. The compound has a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is used in the synthesis of a variety of compounds, as a reagent in laboratory experiments, and as a drug in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-1-(prop-1-en-2-yl)benzene is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an inhibitor of certain proteins, such as tyrosinase, and as an activator of certain enzymes, such as glutathione S-transferase.
Biochemical and Physiological Effects
2,4-dichloro-1-(prop-1-en-2-yl)benzene has a variety of biochemical and physiological effects. It is believed to have anti-inflammatory, antioxidant, and antiproliferative effects. It has also been shown to have anticonvulsant, antiarrhythmic, and anticoagulant effects. In addition, 2,4-dichloro-1-(prop-1-en-2-yl)benzene has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase and lipoxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-1-(prop-1-en-2-yl)benzene has a number of advantages and limitations for lab experiments. One of the advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound that can be used in a variety of experiments. However, it is important to note that 2,4-dichloro-1-(prop-1-en-2-yl)benzene can be toxic and should be handled with caution.
Orientations Futures
The potential future directions for 2,4-dichloro-1-(prop-1-en-2-yl)benzene are numerous. One of the most promising areas of research is the development of new drugs based on the compound. Additionally, 2,4-dichloro-1-(prop-1-en-2-yl)benzene could be used as a reagent in the synthesis of new compounds or as a catalyst in chemical reactions. Furthermore, 2,4-dichloro-1-(prop-1-en-2-yl)benzene could be used in the development of new materials, such as polymers, dyes, and other materials. Finally, further research into the biochemical and physiological effects of 2,4-dichloro-1-(prop-1-en-2-yl)benzene could lead to new treatments for a variety of diseases.
Méthodes De Synthèse
2,4-dichloro-1-(prop-1-en-2-yl)benzene can be synthesized through a variety of methods, including the Friedel-Crafts alkylation of benzene, the Grignard reaction, and the Williamson ether synthesis. In the Friedel-Crafts alkylation reaction, a halogenated benzene is reacted with an alkyl halide in the presence of an acid catalyst. The Grignard reaction involves the reaction of an organometallic compound with a halogenated aromatic compound. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide in the presence of a base catalyst.
Applications De Recherche Scientifique
2,4-dichloro-1-(prop-1-en-2-yl)benzene has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, dyes, and other materials. 2,4-dichloro-1-(prop-1-en-2-yl)benzene is also used in the synthesis of drugs, such as anticoagulants, anticonvulsants, and antiarrhythmic agents.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-1-(prop-1-en-2-yl)benzene involves the alkylation of 2,4-dichlorobenzene with propargyl chloride followed by dehydrohalogenation to form the final product.", "Starting Materials": [ "2,4-dichlorobenzene", "propargyl chloride", "sodium hydroxide", "potassium carbonate", "acetone" ], "Reaction": [ "Step 1: Dissolve 2,4-dichlorobenzene (1.0 eq) and potassium carbonate (2.0 eq) in acetone and stir at room temperature for 30 minutes.", "Step 2: Add propargyl chloride (1.2 eq) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 10-11.", "Step 4: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and purify the product by column chromatography to obtain 2,4-dichloro-1-(prop-1-en-2-yl)benzene." ] } | |
Numéro CAS |
104517-04-6 |
Nom du produit |
2,4-dichloro-1-(prop-1-en-2-yl)benzene |
Formule moléculaire |
C9H8Cl2 |
Poids moléculaire |
187.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



